2,5-dimethoxybenzene-1,4-diamine

Übersicht

Beschreibung

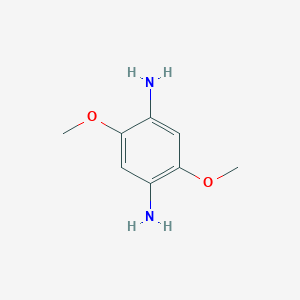

2,5-dimethoxybenzene-1,4-diamine is an organic compound with the molecular formula C8H12N2O2. It is a derivative of aniline, featuring two methoxy groups (-OCH3) and an amino group (-NH2) attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-dimethoxybenzene-1,4-diamine can be synthesized through several methods. One common approach involves the nitration of 2,5-dimethoxyaniline followed by reduction. The nitration step introduces a nitro group (-NO2) to the aromatic ring, which is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,5-dimethoxy-1-nitrobenzene. This process is typically carried out in the presence of a catalyst like platinum or palladium, and the reaction conditions are optimized to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dimethoxybenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amino form.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or Raney nickel.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,5-Dimethoxybenzene-1,4-diamine serves as a versatile building block in organic synthesis. It is utilized for the preparation of various derivatives and complex molecules. Its ability to undergo electrophilic aromatic substitution reactions allows for the introduction of different substituents onto the benzene ring.

Research has been conducted to evaluate the biological activities of derivatives of this compound. Studies suggest potential antimicrobial and anticancer properties. The compound's interaction with biomolecules is an area of active investigation.

Pharmaceutical Applications

Ongoing research explores its potential as a pharmaceutical intermediate. The compound may play a role in developing new medications due to its unique chemical structure that can influence biological interactions.

Industrial Uses

In industry, this compound is employed in the production of dyes and pigments. Its ability to form stable complexes makes it valuable in materials science for developing polymers and other materials.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth.

Case Study 2: Synthesis and Characterization

In an educational setting, a synthesis experiment involving this compound was conducted with undergraduate students. The experiment focused on electrophilic aromatic substitution reactions and allowed students to analyze product yields and purity through various analytical techniques including NMR and IR spectroscopy.

Wirkmechanismus

The mechanism of action of 2,5-dimethoxybenzene-1,4-diamine involves its interaction with molecular targets through its amino and methoxy groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. The compound’s effects are mediated through pathways involving these interactions, although specific molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dimethoxyaniline: Lacks the amino group at the 4-position.

3,4-Dimethoxyaniline: Has methoxy groups at different positions on the benzene ring.

4-Aminoveratrole: Similar structure but with different substituents

Uniqueness

2,5-dimethoxybenzene-1,4-diamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

2,5-Dimethoxybenzene-1,4-diamine (also known as 2,5-dimethoxy-1,4-phenylenediamine) is an aromatic diamine that has garnered interest in various fields of biological and medicinal chemistry due to its potential pharmacological properties. This compound is characterized by two methoxy groups positioned at the 2 and 5 positions of the benzene ring and amino groups at the 1 and 4 positions. This structural configuration is significant as it influences the compound's reactivity and biological activity.

The chemical formula for this compound is . Its molecular structure can be depicted as follows:

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study involving resveratrol-Schiff base hybrids synthesized from this compound demonstrated enhanced antibacterial effects against clinical isolates of pathogens such as Staphylococcus aureus and Listeria monocytogenes. Notably, these hybrids showed potency levels significantly greater than conventional antibiotics like chloramphenicol, with specific selectivity against Listeria monocytogenes being reported as 2.5 to 13.7 times more effective than chloramphenicol .

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies. The presence of methoxy groups is believed to enhance the electron-donating ability of the compound, thus contributing to its radical scavenging activities. This property is crucial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of compounds derived from or related to this compound:

- Synthesis of Schiff Base Derivatives : The synthesis of Schiff base derivatives from this compound has been documented to yield compounds with enhanced biological activities. These derivatives were tested against various bacterial strains and showed promising results .

- Mechanism of Action : The proposed mechanism for the antibacterial activity involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This highlights the potential for developing new antibiotics based on this compound .

- Antioxidant Studies : In vitro studies have demonstrated that compounds derived from this compound possess significant antioxidant properties, which could be beneficial in preventing cellular damage caused by free radicals .

Data Table: Biological Activities Summary

Eigenschaften

IUPAC Name |

2,5-dimethoxybenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVOBTLEKSQTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170105 | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17626-02-7 | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2,5-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F69XR9HP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.